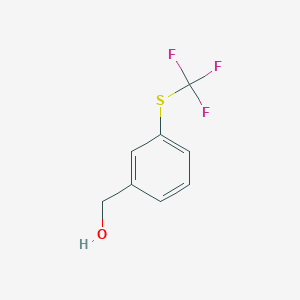

3-(Trifluoromethylthio)benzyl alcohol

Description

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often enhances the metabolic stability of a molecule when introduced into a drug candidate. mdpi.com This increased stability can lead to a longer biological half-life and potentially a lower required dosage.

Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the impact of fluorine in drug design. wikipedia.orgworktribe.com Notable examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The unique properties imparted by fluorine, such as increased lipophilicity and altered electronic characteristics, make it a valuable tool for medicinal chemists seeking to optimize lead compounds. numberanalytics.commdpi.com The growing importance of this field is underscored by the continuous development of new and more efficient methods for introducing fluorine and fluorinated groups into organic structures. worktribe.com

Role of the Trifluoromethylthio Group in Molecular Design

The trifluoromethylthio group (-SCF3) is a functional group that has seen increasing interest in the design of new molecules for pharmaceutical and agrochemical applications. This group is highly lipophilic, a property that can significantly enhance a molecule's ability to permeate cell membranes. innospk.com This improved permeability can lead to better bioavailability of drug candidates.

From an electronic standpoint, the trifluoromethylthio group is strongly electron-withdrawing. This characteristic can increase the metabolic stability of a compound by making it less susceptible to oxidative metabolism. bohrium.comnih.gov The incorporation of the -SCF3 group is a key strategy for chemists to fine-tune the properties of a molecule to achieve a desired biological effect. The unique combination of steric and electronic properties makes the trifluoromethylthio group a valuable component in the medicinal chemist's toolbox for developing new therapeutic agents.

Positioning 3-(Trifluoromethylthio)benzyl Alcohol as a Key Research Target

This compound, with the chemical formula C8H7F3OS, is a specific example of a molecule that embodies the principles of organofluorine chemistry. mdpi.comchemicalbook.com It serves as a valuable building block in organic synthesis, providing a scaffold that contains both a reactive benzyl (B1604629) alcohol moiety and the influential trifluoromethylthio group. chemicalbook.com The presence of the hydroxyl group on the benzylic carbon offers a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The commercial availability of this compound from various chemical suppliers indicates its utility as a starting material in research and development. chemicalbook.com While specific high-profile research dedicated solely to this molecule is not extensively documented in top-tier journals, its importance lies in its role as an intermediate. Researchers can utilize this compound to synthesize a range of derivatives for screening in drug discovery programs or for creating novel materials. The combination of the trifluoromethylthio group's desirable properties with the synthetic versatility of the benzyl alcohol functional group positions this compound as a key research target for the development of new chemical entities.

Chemical Compound Data

Below is a summary of the key chemical identifiers for this compound.

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 82174-08-1 | chemicalbook.com |

| Molecular Formula | C8H7F3OS | mdpi.comchemicalbook.com |

| Molecular Weight | 208.2 g/mol | chemicalbook.com |

| Synonyms | [3-(trifluoromethylthio)phenyl]methanol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTYAJMQWUPQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380690 | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82174-08-1 | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethylthio Benzyl Alcohol and Its Derivatives

Direct Introduction of the Trifluoromethylthio Moiety

Direct trifluoromethylthiolation involves the formation of the C-S bond between the benzyl (B1604629) framework and the SCF3 group in a single key step. This can be achieved through nucleophilic, electrophilic, or radical pathways, depending on the nature of the reagents employed.

Nucleophilic Trifluoromethylthiolation Approaches

Nucleophilic methods involve the reaction of an electron-rich trifluoromethylthiolate anion (CF3S⁻) source with an electrophilic benzyl substrate, such as a benzyl halide. A significant advancement in this area is the use of well-defined copper(I) trifluoromethylthiolate complexes. The reagent (bpy)Cu(SCF3) (where bpy is 2,2′-bipyridyl) has been shown to be effective for the nucleophilic trifluoromethylthiolation of benzyl bromides at room temperature. acs.org This protocol tolerates a wide array of functional groups, including esters, nitriles, and halides, making it a versatile tool for late-stage functionalization. acs.org The reaction proceeds smoothly to give benzyl trifluoromethyl sulfides in good to excellent yields. acs.org

Another common nucleophilic source is silver(I) trifluoromethanethiolate (AgSCF3). While often associated with radical pathways, under certain conditions, it can function as a direct nucleophilic reagent for C(sp³)-SCF3 bond formation. bohrium.com The efficiency of nucleophilic substitution with AgSCF3 on alkyl chlorides, bromides, and tosylates can be significantly improved by the addition of catalysts such as tetrabutylammonium (B224687) iodide (nBu4NI). bohrium.com These mild reaction conditions allow for the preservation of various functional groups. bohrium.com

Table 1: Examples of Nucleophilic Trifluoromethylthiolation of Benzyl Halides This table is representative of the general reaction scope. The synthesis of the target compound would involve a substrate such as 3-(bromomethyl)benzyl alcohol.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzyl bromide | (bpy)Cu(SCF3) | DMF, rt, 12 h | 4-Nitrobenzyl trifluoromethyl sulfide | 95% | acs.org |

| 4-Cyanobenzyl bromide | (bpy)Cu(SCF3) | DMF, rt, 12 h | 4-Cyanobenzyl trifluoromethyl sulfide | 89% | acs.org |

| 4-Methoxycarbonylbenzyl bromide | (bpy)Cu(SCF3) | DMF, rt, 12 h | Methyl 4-((trifluoromethyl)thio)methyl)benzoate | 92% | acs.org |

| 1-Bromo-3-phenyloctane | AgSCF3, nBu4NI | DCM, rt, 24 h | 1-(Trifluoromethylthio)-3-phenyloctane | 85% | bohrium.com |

Electrophilic Trifluoromethylthiolation Strategies

In contrast to nucleophilic methods, electrophilic approaches utilize a reagent in which the SCF3 group is electron-deficient. These reagents react with carbon nucleophiles such as organometallics, enolates, or electron-rich aromatic rings. Shelf-stable and easily handled electrophilic trifluoromethylthiolating reagents have become increasingly popular. Key examples include N-(Trifluoromethylthio)phthalimide and N-Trifluoromethylthio-dibenzenesulfonimide. researchgate.netresearchgate.net

These reagents can effectively trifluoromethylthiolate a range of substrates. For instance, the copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with N-(trifluoromethylthio)phthalimide provides a direct route to aryl-SCF3 and vinyl-SCF3 bonds. chemrxiv.org This strategy could be applied to a precursor like (3-(hydroxymethyl)phenyl)boronic acid to access the target compound. Direct C-H trifluoromethylthiolation of electron-rich arenes is also possible, often mediated by a Lewis acid or under photoredox conditions. researchgate.net

Table 2: Electrophilic Trifluoromethylthiolation with N-(Trifluoromethylthio)phthalimide This table illustrates the general reactivity of electrophilic SCF3 reagents.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | N-(Trifluoromethylthio)phthalimide | Cu(OTf)2, Ag2CO3, CH2Cl2, rt | Phenyl trifluoromethyl sulfide | 85% | chemrxiv.org |

| 4-Methoxyphenylboronic acid | N-(Trifluoromethylthio)phthalimide | Cu(OTf)2, Ag2CO3, CH2Cl2, rt | 4-Methoxyphenyl trifluoromethyl sulfide | 91% | chemrxiv.org |

| Indole | N-(Trifluoromethylthio)saccharin | AgNO3, MeCN, 80 °C | 3-((Trifluoromethyl)thio)indole | 94% | researchgate.net |

Radical Trifluoromethylthiolation Methods

Radical-based methods for installing the SCF3 group have gained significant traction due to their high efficiency and unique reactivity patterns. These reactions typically involve the generation of the trifluoromethylthiyl radical (CF3S•), which is a versatile intermediate for functionalizing organic molecules. A prevalent method for generating the CF3S• radical is through the oxidation of AgSCF3, often using an oxidant such as potassium persulfate (K2S2O8) or via photoredox catalysis. acs.org

Once generated, the CF3S• radical can engage in various transformations. One common pathway is its addition to unsaturated C-C bonds, such as in alkenes and alkynes. This addition can initiate a cascade cyclization, allowing for the rapid construction of complex polycyclic systems containing a trifluoromethylthio group. researchgate.netresearchgate.net For instance, AgSCF3-mediated radical cascade reactions of 1,6-enynes can produce valuable trifluoromethylthio-substituted polycyclic fluorene (B118485) systems in a single step. researchgate.net Another application involves the reaction of CF3S• with allylic alcohols. The oxidative radical trifluoromethylthiolation of α,α-diaryl allylic alcohols with AgSCF3 leads to α-aryl-β-trifluoromethylthiolated ketones through a radical neophyl rearrangement. nih.govnih.gov

Table 3: Radical Trifluoromethylthiolation Reactions This table showcases the application of radical SCF3 chemistry.

| Substrate Type | SCF3 Source | Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| 1,6-Enyne | AgSCF3 | K2S2O8, DCE, 80 °C | Cascade cyclization/trifluoromethylthiolation | researchgate.net |

| α,α-Diaryl allylic alcohol | AgSCF3 | K2S2O8, MeCN, 60 °C | Radical neophyl rearrangement | nih.govnih.gov |

| N-Allyl benzimidazole | AgSCF3 | (NH4)2S2O8, DCE, 80 °C | Cascade cyclization of unactivated alkene | acs.org |

Indirect Construction of the Trifluoromethylthio Group from Sulfur-Containing Precursors

An alternative to direct trifluoromethylthiolation is the indirect construction of the C-SCF3 bond. This strategy begins with a substrate that already contains a sulfur atom at the desired position, such as a thiol or a disulfide. The SCF3 group is then assembled by forming the S-CF3 bond. researchgate.net

Transformations Involving Trifluoromethyl Sources

This approach involves the S-trifluoromethylation of thiols using an electrophilic or radical trifluoromethyl source. A precursor such as 3-mercaptobenzyl alcohol could be directly converted to the target compound using these methods. Hypervalent iodine reagents, particularly Togni reagents, are highly effective for the electrophilic trifluoromethylation of both aromatic and aliphatic thiols. researchgate.net The reaction is generally fast, clean, and tolerant of numerous functional groups, proceeding without the formation of disulfide byproducts. researchgate.net A computational and experimental study on the S-trifluoromethylation of thiophenol with a Togni reagent indicated that radical reaction mechanisms can compete favorably with polar pathways. nih.gov

More recently, visible-light-promoted methods have emerged. The S-trifluoromethylation of thiophenols can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under photoredox catalyst-free conditions. cas.cn In this process, an electron donor-acceptor (EDA) complex forms between the arylthiolate anion and the sulfone, which undergoes a single electron transfer (SET) upon visible light irradiation to generate the key trifluoromethyl radical. cas.cn

Table 4: S-Trifluoromethylation of Thiophenols This table exemplifies methods for converting thiols to trifluoromethyl sulfides.

| Thiol Substrate | CF3 Source | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiophenol | Togni Reagent I | CH2Cl2, rt | 98% | researchgate.net |

| 4-Chlorothiophenol | Togni Reagent I | CH2Cl2, rt | 99% | researchgate.net |

| Thiophenol | Trifluoromethyl phenyl sulfone | K2CO3, DMA, Blue LED, rt | 88% | cas.cn |

| 4-Bromothiophenol | Trifluoromethyl phenyl sulfone | K2CO3, DMA, Blue LED, rt | 95% | cas.cn |

Functionalization of Thiol and Disulfide Substrates

Disulfides serve as stable and convenient precursors for aryl trifluoromethyl sulfides. Synthetic methods involving disulfides typically require the cleavage of the sulfur-sulfur bond, followed by trifluoromethylation. One approach involves the thermolysis of xenon bis(perfluoroalkanecarboxylates) in the presence of a diaryl disulfide. researchgate.net This process generates perfluoroalkyl radicals that react with the disulfide via free-radical substitution of one of the RS moieties to furnish the aryl perfluoroalkyl sulfide. researchgate.net

Direct oxidation of diaryl disulfides or aryl thiols with potent fluorinating agents was one of the earliest strategies explored for accessing related sulfur-pentafluoride compounds, highlighting that the S-S bond in disulfides is susceptible to oxidative cleavage and subsequent functionalization. nih.gov While less common for SCF3 group formation, such strategies underscore the utility of disulfides as synthons for more complex sulfur-containing functional groups.

Dehydroxylative Trifluoromethylthiolation of Benzyl Alcohols

Catalytic Systems for Direct Functionalization of Hydroxyl Groups

Copper-Catalyzed Deoxygenative Trifluoromethylthiolation

The first direct dehydroxylative trifluoromethylthiolation of alcohols was reported in 2014 by Rueping and co-workers. rsc.org Their method employs a copper-based system to effectively functionalize benzylic alcohols. The reaction utilizes a stable and easily handled copper(I) trifluoromethylthiolate (CuSCF3) as the source of the SCF3 group, in conjunction with a Lewis acid additive, boron trifluoride etherate (BF3·Et2O). rsc.org This combination proved essential for the reaction's success, affording the desired trifluoromethylthioethers in moderate to quantitative yields in as little as 30 minutes under an air atmosphere. rsc.org The presence of the Lewis acid is crucial; in its absence, no product formation was observed. rsc.org

Table 1: Key Components of Copper-Catalyzed Dehydroxylative Trifluoromethylthiolation

| Component | Function | Reference |

|---|---|---|

| Benzylic Alcohol | Starting Material | rsc.org |

| CuSCF₃ | Trifluoromethylthiolating Agent | rsc.org |

| BF₃·Et₂O | Lewis Acid Additive (Activator) | rsc.org |

| Air Atmosphere | Reaction Condition | rsc.org |

Metal-Free Dehydroxylative Protocols

To circumvent the use of metals, metal-free protocols have also been developed. One such strategy involves the use of an electrophilic benzothiazolium reagent containing the SCF3 group. rsc.org In this system, a Hünig's base (N,N-diisopropylethylamine) mediates the reaction between a benzyl alcohol and the trifluoromethylthiolating agent. rsc.org The proposed mechanism suggests that the alcohol performs a nucleophilic attack on the benzothiazolium reagent, forming a key 2-alkoxybenzothiazolium intermediate. This is followed by a nucleophilic substitution that yields the final trifluoromethylthioether product. rsc.org

Substrate Scope and Limitations in Dehydroxylative Reactions

The dehydroxylative trifluoromethylthiolation methods are applicable to a range of substrates. The substrate scope for these reactions has been shown to include various benzylic and aliphatic alcohols. rsc.orgresearchgate.net However, the reactions have certain limitations. Aromatic alcohols, or phenols, are generally not suitable substrates for this direct functionalization. rsc.org Furthermore, reactions involving tertiary alcohols can sometimes lead to complex product mixtures. rsc.org The electronic properties of the benzyl alcohol can also influence the reaction's efficiency, with both electron-donating and electron-withdrawing groups on the aromatic ring being generally tolerated. uni-regensburg.de

Table 2: Substrate Applicability in Dehydroxylative Trifluoromethylthiolation

| Substrate Class | Applicability | Notes | Reference |

|---|---|---|---|

| Primary Benzylic Alcohols | Applicable | Generally well-tolerated. | rsc.orgresearchgate.net |

| Secondary Benzylic Alcohols | Applicable | Suitable substrates for the transformation. | rsc.orgresearchgate.net |

| Tertiary Alcohols | Limited | May result in complex mixtures. | rsc.org |

| Aromatic Alcohols (Phenols) | Unsuitable | Not compatible with this direct method. | rsc.org |

| Allylic & Propargylic Alcohols | Applicable | These classes of alcohols are also compatible. | rsc.orgresearchgate.net |

Stereoselective Synthesis of Chiral 3-(Trifluoromethylthio)benzyl Alcohol Derivatives

The creation of chiral molecules containing an SCF3 group is of significant interest for applications in medicinal chemistry and materials science. mdpi.com Achieving stereoselectivity in the synthesis of derivatives of this compound requires specialized strategies that can control the three-dimensional arrangement of atoms at the stereogenic center.

Alternative strategies to direct asymmetric synthesis include the use of chiral catalysts or starting from enantiopure building blocks. mdpi.com A prominent method for the stereoselective introduction of the SCF3 group involves the use of a chiral auxiliary. mdpi.com This approach has been successfully applied to the synthesis of chiral α-SCF3-β-ketoesters, which serves as a model for creating complex chiral structures. mdpi.com In this methodology, an enantiopure amine is used as a chiral auxiliary to form a chiral enamine from a ketoester. This intermediate then reacts with an electrophilic trifluoromethylthiolating agent, such as N-trifluoromethylthio saccharin (B28170), to install the SCF3 group in a stereocontrolled manner. mdpi.com This method is crucial for generating molecules with a tetrasubstituted stereocenter bearing a trifluoromethylthio group. mdpi.com While not demonstrated directly on this compound, this principle represents a key strategy for accessing its chiral derivatives.

The development of catalytic, stereoconvergent cross-coupling reactions is another conceptually different but powerful approach for the synthesis of enantioenriched benzylic alcohols and their derivatives. nih.govnih.gov

Enantioselective Introduction of Chiral Centers Adjacent to SCF3

The development of catalytic asymmetric methods to introduce a trifluoromethylthio group is crucial for accessing enantiopure compounds, as different stereoisomers can exhibit vastly different biological activities. researchgate.net Several powerful strategies have emerged for the enantioselective construction of C(sp³)-SCF3 bonds.

One notable approach involves the catalytic asymmetric trifluoromethylthiolation through an enantioselective researchgate.netmdpi.com-sigmatropic rearrangement of sulfonium (B1226848) ylides . This method, employing chiral rhodium(II) or copper(I) catalysts, facilitates the formation of chiral centers adjacent to the SCF3 group with high efficiency and enantioselectivity. nih.gov The reaction proceeds under mild conditions and has demonstrated excellent yields and enantiomeric excesses (e.e.), providing a robust route to chiral SCF3-containing molecules. nih.gov

Another effective strategy is the nickel-catalyzed asymmetric Negishi cross-coupling reaction . This method has been successfully applied to construct tertiary carbon stereocenters bearing an SCF3 group with high enantioselectivity. researchgate.net The use of specifically designed SCF3-containing synthons under mild reaction conditions with excellent functional group tolerance makes this a versatile tool for synthesizing chiral trifluoromethylthiolated compounds. researchgate.net

The use of chiral auxiliaries represents a more traditional yet reliable method. For instance, lithium imide enolates equipped with Evans' chiral oxazolidinone auxiliary have been used in diastereoselective α-trifluoromethylthiolation reactions with electrophilic SCF3 donors. researchgate.net The resulting diastereopure products can be converted to enantiopure α-SCF3 alcohols without racemization. researchgate.net Similarly, chiral diamines have been employed to create chiral enamines, which then react with electrophilic trifluoromethylthiolating reagents like N-trifluoromethylthio saccharin to yield enantioenriched α-SCF3-tetrasubstituted β-keto esters with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

More recently, iridium-catalyzed enantioselective trifluoromethylthiolation of propargylic C(sp³)–H bonds has been developed, offering a direct way to introduce the SCF3 group at a specific chiral center. researchgate.net

Table 1: Enantioselective Synthesis of SCF3-Containing Compounds

| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| researchgate.netmdpi.com-Sigmatropic Rearrangement | Chiral Rh(II) or Cu(I) | Sulfonium Ylides | C(sp³)-SCF3 compounds | Up to 98% | nih.gov |

| Asymmetric Negishi Coupling | Nickel-based catalyst | SCF3-containing synthon | Tertiary C-SCF3 compounds | High | researchgate.net |

| Chiral Auxiliary | Evans' oxazolidinone | Lithium imide enolates | α-SCF3 alcohols | Diastereopure | researchgate.net |

| Chiral Auxiliary | trans-1,2-diaminocyclohexane | β-Ketoesters | α-SCF3-β-ketoesters | Up to 91% | mdpi.com |

| Iridium Catalysis | Iridium-based catalyst | Propargylic C-H bonds | Trifluoromethylthiolated alkynes | High | researchgate.net |

Diastereoselective Approaches

Diastereoselective synthesis is critical when multiple stereocenters are present in the target molecule. Several methodologies have been developed to control the relative stereochemistry in molecules containing the SCF3 group.

A diastereo- and enantioselective copper-catalyzed tandem reaction has been utilized for the asymmetric trifluoromethylthiolation of carbonyl compounds. rsc.org This process allows for the creation of two adjacent stereocenters with good to excellent diastereomeric ratios (dr) and high enantioselectivity. rsc.org For example, the reaction of α,β-unsaturated ketones with an electrophilic SCF3 reagent in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand can generate products with diastereomeric ratios up to 8:1. rsc.org

Furthermore, diastereodivergent and enantioselective strategies have been developed for the synthesis of homoallylic alcohols that contain a stereogenic carbon bound to both a trifluoromethyl group and a fluorine atom. nih.govnih.gov These methods often employ polyfluoroallyl boronates and can be catalyzed by in situ-formed organozinc complexes, allowing for the selective preparation of different diastereomers. nih.govnih.gov

The use of chiral α-trifluoromethyl allylboronic acids in a selenium-catalyzed sulfenofunctionalization reaction provides another powerful diastereoselective method. nih.gov This approach leads to densely functionalized chiral allyl SCF3 compounds with high stereo-, diastereo-, and site-selectivity. The reaction proceeds through the formation of a stable thiiranium ion, followed by a rapid deborylative ring opening. nih.gov

Table 2: Diastereoselective Synthesis of SCF3-Containing Compounds

| Method | Catalyst/Reagent | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Tandem Reaction | CuCl2·2H2O / (R)-Binol-phos | α,β-Unsaturated ketones | α-SCF3-β-substituted ketones | Up to 8:1 | rsc.org |

| Catalytic Polyfluoroallylboration | Organozinc complex | Aldehydes / Polyfluoroallyl boronates | Homoallylic alcohols | Diastereodivergent | nih.govnih.gov |

| Selenium-Catalyzed Sulfenofunctionalization | Ph2Se catalyst | Chiral α-CF3 allylboronic acids | Chiral allyl SCF3 compounds | High diastereoselectivity | nih.gov |

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several strategies align with these principles.

The move towards catalytic methods is a significant step in green chemistry. cas.cn Both the enantioselective and diastereoselective approaches discussed often rely on catalytic amounts of transition metals (e.g., copper, rhodium, iridium, nickel) or organocatalysts, which minimizes waste compared to stoichiometric reagents. nih.govresearchgate.netrsc.orgnih.gov

The development of reactions that proceed under mild conditions , such as at room temperature and under a normal atmosphere, reduces energy consumption and improves the safety profile of the synthesis. nih.govresearchgate.net Many of the modern catalytic methods for trifluoromethylthiolation operate under such benign conditions.

Furthermore, the pursuit of atom economy is a core tenet of green chemistry. Addition reactions, such as the hydrofunctionalization of alkenes or the cycloaddition of azides to alkynes, are inherently more atom-economical than substitution or elimination reactions. researchgate.netnih.gov The development of direct C-H functionalization methods also contributes to this goal by avoiding the need for pre-functionalized substrates. researchgate.netcas.cn

While not always explicitly stated in the context of this compound synthesis, the broader field of sulfur-fluorine chemistry is seeing advances in green methodologies. For instance, the development of safer and more environmentally friendly reagents for introducing sulfur and fluorine moieties is an active area of research. eurekalert.org An example is the use of potassium fluoride (B91410) (KF) with easily handled reagents to produce sulfonyl fluorides, a process that generates non-toxic salts as byproducts. eurekalert.org The application of such principles to the synthesis of trifluoromethylthiolated compounds is a promising future direction. Additionally, performing reactions in more environmentally friendly solvents, or even in water, is a key aspect of green synthesis. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 3 Trifluoromethylthio Benzyl Alcohol

Reactions Involving the Trifluoromethylthio Group (SCF3)

The trifluoromethylthio group is generally stable, but the sulfur atom can undergo specific transformations, particularly oxidation. Its strong electron-withdrawing properties also influence the reactivity of the aromatic ring in certain reactions.

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the trifluoromethylthio group of aryl trifluoromethyl sulfides can be oxidized to form the corresponding sulfoxides and sulfones. These transformations introduce new functional groups and modify the electronic properties of the molecule.

Oxidation to Sulfoxides: The selective oxidation of aryl trifluoromethyl sulfides to aryl trifluoromethyl sulfoxides can be achieved using various oxidizing agents. One effective method involves the use of hydrogen peroxide in trifluoroacetic acid, which acts as an activating solvent and enhances selectivity for the sulfoxide (B87167). rsc.orgresearchgate.net This one-pot process can follow a trifluoromethylthiolation of an arene, offering a streamlined synthesis of trifluoromethyl aryl sulfoxides. rsc.org Another approach utilizes TFPAA (trifluoroperacetic acid), prepared in situ from trifluoroacetic acid and aqueous hydrogen peroxide, for a simple and efficient oxidation to sulfoxides without significant over-oxidation to sulfones. researchgate.net

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct, more forceful oxidation of the thioether yields the corresponding aryl trifluoromethyl sulfone. Reagents like excess m-CPBA can be used to achieve this transformation. acs.org The synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones for applications like Positron Emission Tomography (PET) has been accomplished starting from aryl sulfonyl fluorides and the [¹⁸F]Ruppert-Prakash reagent. d-nb.info

Table 1: Oxidative Transformations of the Trifluoromethylthio Group

| Transformation | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Thioether to Sulfoxide | H₂O₂ / Trifluoroacetic Acid | Aryl trifluoromethyl sulfoxide | rsc.orgresearchgate.net |

| Thioether to Sulfoxide | Trifluoroperacetic acid (TFPAA) | Aryl trifluoromethyl sulfoxide | researchgate.net |

| Thioether to Sulfone | m-CPBA (excess) | Aryl trifluoromethyl sulfone | acs.org |

| Thioether to Sulfoxide (¹⁸F-labeled) | Sulfuryl chloride, Acetic acid, then [¹⁸F]Ruppert-Prakash reagent | ¹⁸F-labeled aryl trifluoromethyl sulfoxide | d-nb.info |

Reductive Manipulations of the SCF3 Group

The reductive cleavage of the C-S bond in aryl trifluoromethyl sulfides is a challenging transformation due to the bond's general stability. However, research into the cleavage of C-S bonds in various organosulfur compounds is ongoing.

Methodologies for the reductive cleavage of C-S bonds often involve transition metal catalysts or photoredox catalysis. For instance, visible-light-mediated photoredox catalysis has been used to cleave C-S bonds in benzylic thioethers, proceeding through a radical cation intermediate. unipr.it While not specific to trifluoromethylthio ethers, these advanced methods suggest potential pathways for manipulating the SCF3 group. Studies on aryl triphenylmethyl sulfides have shown that C-S bond cleavage can occur in their radical cations, with the rate influenced by substituents on the aryl ring and solvent polarity. nih.gov General methods for the reductive cleavage of inert aryl C-O bonds using reagents like LiAlH₄/KOtBu have been developed, but analogous simple methods for the more robust C-S bond in aryl trifluoromethyl sulfides are less common. rsc.org

Cross-Coupling Reactions Involving Trifluoromethylthio-Substituted Aromatics

The trifluoromethylthio group is a valuable substituent in molecules used as building blocks in cross-coupling reactions. These reactions primarily involve the formation of new bonds at the aromatic ring, leveraging the presence of a halide or other leaving group.

Recent advances have focused on the development of methods for the synthesis of aryl trifluoromethyl sulfides via cross-coupling. Palladium-catalyzed and gold-catalyzed reactions have been particularly successful.

Gold-Catalyzed Trifluoromethylthiolation: A notable development is the use of a gold(I)/gold(III) catalytic cycle for the cross-coupling of organohalides with a trifluoromethylthiolating agent like AgSCF₃. This method is operationally simple and tolerates a broad range of substrates, including aryl, alkenyl, and alkynyl halides, providing the corresponding trifluoromethylthioethers in high yields. nih.govresearchgate.net

Palladium-Catalyzed Trifluoromethylation: While this reaction introduces a CF₃ group rather than an SCF₃ group, the underlying principles of using specialized ligands to facilitate difficult cross-coupling reactions are relevant. For example, the use of ligands like BrettPhos enables the palladium-catalyzed trifluoromethylation of aryl chlorides, which are typically challenging substrates. nih.gov

Furthermore, aryl sulfones, the oxidized form of aryl sulfides, can participate in desulfonylative cross-coupling reactions, where the sulfone group is replaced. This indicates that a trifluoromethylthio-substituted aromatic, if first oxidized to the corresponding sulfone, could potentially serve as an arylating agent in such reactions. dntb.gov.ua

Transformations of the Benzyl (B1604629) Alcohol Functionality

The benzyl alcohol group in 3-(Trifluoromethylthio)benzyl alcohol is readily transformed into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The oxidation of the primary alcohol functionality offers a direct route to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.

Synthesis of 3-(Trifluoromethylthio)benzaldehyde: The selective oxidation of this compound to its aldehyde can be achieved using a variety of modern, mild oxidation protocols that are known to convert primary alcohols to aldehydes while minimizing overoxidation. researchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such transformations.

Synthesis of 3-(Trifluoromethylthio)benzoic Acid: Stronger oxidizing agents or modified reaction conditions will convert the benzyl alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent). beilstein-journals.orgnih.gov The synthesis of 3-(Trifluoromethylthio)benzoic acid can also be achieved through a two-step process involving oxidation of the alcohol to the aldehyde, followed by further oxidation to the carboxylic acid.

Table 2: Oxidation of the Benzyl Alcohol Functionality

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 3-(Trifluoromethylthio)benzaldehyde |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 3-(Trifluoromethylthio)benzoic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a wide array of derivatives.

Esterification: The alcohol can be reacted with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid or reaction with an acid chloride in the presence of a base like pyridine (B92270) are standard methods. A continuous flow method has been developed for producing α-trifluoromethylthiolated esters, highlighting advanced synthetic approaches in this area. researchgate.net

Etherification: The formation of benzyl ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, is a classic approach. More modern and milder methods have also been developed. For instance, using 2-benzyloxypyridine and methyl triflate provides an in situ method for generating an active benzyl transfer reagent under neutral conditions, which is suitable for sensitive substrates. google.comorgsyn.org A patented process describes the formation of trifluoromethylphenyl benzyl ethers by reacting a trifluoromethylhalobenzene with a sodium benzylate, which represents an alternative route to this class of compounds.

Table 3: Esterification and Etherification of the Benzyl Alcohol Functionality

| Reaction Type | Reactant(s) | Product Type | General Method | Reference(s) |

|---|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Anhydride | Benzyl Ester | Fischer Esterification (acid catalyst) | |

| Esterification | Acid Chloride | Benzyl Ester | Base-mediated acylation (e.g., pyridine) | |

| Etherification | Alkyl Halide | Benzyl Ether | Williamson Ether Synthesis (base, e.g., NaH) | google.com |

| Etherification | Alcohol | Benzyl Ether | 2-Benzyloxy-1-methylpyridinium triflate | google.comorgsyn.org |

Halogenation of the Benzylic Alcohol

The benzylic alcohol functional group is a key site for chemical transformations, including halogenation. Halogenation of benzylic alcohols can proceed via different mechanisms and reagents, leading to the corresponding benzyl halides. These products are valuable intermediates in organic synthesis.

One effective method for the chlorination of benzylic alcohols utilizes a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.org This system provides a rapid and highly chemoselective conversion under neutral conditions, typically completing within 10 to 40 minutes with nearly quantitative yields. organic-chemistry.org The mild nature of this protocol makes it compatible with substrates that have acid-labile functional groups. organic-chemistry.org Importantly, this method selectively chlorinates benzylic alcohols in the presence of aliphatic alcohols. organic-chemistry.org

For bromination, a method employing N-bromo-succinimide (NBS) and a thiourea (B124793) additive offers a direct and stereoretentive pathway for converting β-aryl alcohols. nih.gov This reaction proceeds under very mild conditions. nih.gov In the case of diastereomeric β-aryl alcohols, this protocol can yield a single diastereomeric brominated product with retention of the original configuration. nih.gov However, for substrates with strong electron-donating groups on the aromatic ring, side reactions such as bromination of the ring itself can occur. nih.gov

The substitution of halogens at the ortho-position of benzyl alcohol can influence its conformational preferences. rsc.org Ortho-halogenated benzyl alcohols can exist in multiple conformations, including two low-energy chiral forms and one achiral form. rsc.org Infrared spectroscopy studies in supersonic jets have shown that the achiral monomer is less stable than the chiral conformation where an intramolecular OH–X (X = Cl, Br, I) contact is present. rsc.org

Table 1: Selected Halogenation Methods for Benzylic Alcohols

| Halogenation Type | Reagents | Key Features | Source(s) |

|---|---|---|---|

| Chlorination | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | Rapid (10-40 min), neutral conditions, high chemoselectivity for benzylic alcohols. | organic-chemistry.org |

| Bromination | N-bromo-succinimide (NBS), Thiourea | Stereoretentive for β-aryl alcohols, mild conditions. | nih.gov |

Reaction Mechanisms and Intermediates

Understanding the mechanisms and transient species involved in the reactions of this compound is fundamental to controlling reaction outcomes and designing new synthetic routes.

Radical Pathways in Trifluoromethylthiolation

Radical mechanisms are significant in various transformations involving benzyl alcohols and related structures. In the context of bromination, a proposed radical pathway can explain unexpected stereochemical outcomes. For the bromination of β-aryl alcohols, a mechanism involving the formation of a spiro snnu.edu.cnaskthenerd.comoctadienyl radical has been suggested to account for a stereospecific 1,2-migration of a phenyl group. nih.gov The subsequent attack by a bromide radical on this intermediate leads to products that retain the stereochemistry of the starting material. nih.gov

Radical pathways are also central to certain C-H functionalization reactions. Thiobenzoic acid, when irradiated with blue light, can act as a single-electron reducing agent, generating sulfur-centered radicals. researchgate.net These radicals are capable of abstracting a hydrogen atom, enabling processes like the Cα-H arylation of benzyl alcohols without the need for transition-metal photocatalysts. researchgate.net

Nucleophilic Substitution Mechanisms

Nucleophilic substitution at the benzylic carbon is a primary reaction pathway for benzyl alcohols. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the substrate, nucleophile, and reaction conditions. askthenerd.com

The SN2 mechanism involves a single concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. askthenerd.com This pathway is typical for primary alcohols and results in an inversion of stereochemistry at the reaction center. askthenerd.com For instance, the chlorination of benzyl alcohols with TCT/DMSO is reported to proceed primarily through an SN2 pathway. organic-chemistry.org

The SN1 mechanism proceeds through a multi-step process involving the formation of a carbocation intermediate. libretexts.org This pathway is favored for secondary and tertiary benzylic alcohols due to the stability of the resulting benzylic carbocation. libretexts.org The reaction is often catalyzed by acid, which protonates the hydroxyl group to form a better leaving group (H₂O). libretexts.org The subsequent dissociation of water yields the carbocation, which is then attacked by a nucleophile. libretexts.org In nucleophilic fluorination reactions of α-carbonyl benzyl bromides, evidence for both SN1 and SN2 pathways has been observed, depending on the specific reagents used. nii.ac.jp

Dual-Oxidative Processes in Complex Difunctionalizations

Oxidative reactions of benzyl alcohols can lead to a variety of valuable products, including aldehydes and coupled compounds. Oxidative homocoupling of benzyl alcohols can produce vicinal 1,2-diols like hydrobenzoin. researchgate.net These reactions can be promoted through synergistic catalysis, for example, using a photoredox catalyst in conjunction with a hydrogen atom abstractor. researchgate.net The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a critical industrial process and can be achieved through various methods, including (photo)electrocatalysis. rsc.orgrsc.org

The selective oxidation of benzyl alcohol can also be achieved using peroxymonosulfate (B1194676) (PMS) activated by carbon nanotubes (CNTs). ecu.edu.au This process is believed to occur via a radical oxidation pathway, where oxygen functionalities on the CNTs play a crucial role in activating PMS to generate sulfate (B86663) radicals (SO₄•⁻), which then drive the oxidation. ecu.edu.au The mechanism of oxidation can be complex, with multiple pathways potentially operating. For example, the oxidation of benzyl alcohol by high-valent ruthenium-oxo species can proceed through different routes, including a concerted hydride proton transfer. nih.gov

Role of Lewis Acids and Lewis Bases in Catalytic Reactions

Lewis acids and bases are pivotal in catalyzing a wide range of reactions involving benzylic alcohols and their derivatives.

Lewis Acids play a crucial role by activating electrophiles or promoting the formation of carbocation intermediates. In electrophilic trifluoromethylthiolation of arenes, Lewis acids like iron(III) chloride (FeCl₃) are used to enhance the electrophilicity of the trifluoromethylthiolating reagent. snnu.edu.cn The catalytic activity can be significantly improved by adding a silver salt such as AgSbF₆, which likely generates a more potent Lewis acidic species in situ. snnu.edu.cn Similarly, aluminum triflate (Al(OTf)₃) is an effective catalyst for the dehydrative nucleophilic substitution of benzylic alcohols with a variety of nucleophiles, proceeding through a stabilized carbocation intermediate. researchgate.net

Lewis Bases can also serve as catalysts. In the trifluoromethylsulfinylation of allylic alcohols, a Lewis base like triethylamine (B128534) (Et₃N) interacts with the sulfinylating reagent to form an ion pair adduct. researchgate.net This adduct then reacts with the alcohol, demonstrating a metal-free catalytic transformation. researchgate.net

Dual Catalysis involving both a Lewis acid and a Lewis base has emerged as a powerful strategy. A dual system of iron(III) chloride (a Lewis acid) and diphenyl selenide (B1212193) (a Lewis base) has been developed for the trifluoromethylthiolation of arenes under mild, room-temperature conditions. nih.govscribd.comacs.org In the proposed mechanism, the Lewis acid activates the trifluoromethylthiolating agent, while the Lewis base facilitates the key C-S bond formation and regenerates the active catalytic species. scribd.com

Table 2: Examples of Lewis Acid and Lewis Base Catalysis

| Catalytic System | Reaction Type | Role of Catalyst | Source(s) |

|---|---|---|---|

| FeCl₃/AgSbF₆ | Electrophilic Trifluoromethylthiolation | Lewis Acid: Enhances electrophilicity of the SCF₃ reagent. | snnu.edu.cn |

| Al(OTf)₃ | Nucleophilic Substitution | Lewis Acid: Facilitates dehydration and carbocation formation. | researchgate.net |

| Et₃N | Trifluoromethylsulfinylation | Lewis Base: Activates the sulfinylating reagent by forming an ion pair. | researchgate.net |

| FeCl₃ / Diphenyl Selenide | Trifluoromethylthiolation | Dual Catalysis: Lewis acid activates the electrophile; Lewis base promotes C-S bond formation. | nih.govscribd.com |

Applications in Contemporary Organic Synthesis and Medicinal Chemistry Research

3-(Trifluoromethylthio)benzyl Alcohol as a Versatile Synthetic Building Block

In the realm of organic synthesis, this compound serves as a versatile building block. The alcohol functional group is a key site for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

The utility of this compound as a precursor stems from the reactivity of its benzylic alcohol group. This functional group can be readily converted into other functionalities, thereby enabling its use in multi-step synthetic sequences. For instance, benzyl (B1604629) alcohols can be transformed into the corresponding benzyl halides, such as benzyl bromides, by reacting them with reagents like phosphorus tribromide (PBr₃). masterorganicchemistry.com This conversion transforms the alcohol into a good leaving group, creating an electrophilic site that is amenable to nucleophilic substitution reactions. This allows for the attachment of the 3-(trifluoromethylthio)benzyl moiety to a wide range of nucleophiles.

Furthermore, benzyl alcohols can undergo direct oxidative conversion to the corresponding nitriles under mild conditions using reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org The benzyl alcohol can also be activated in situ with reagents such as XtalFluor-E to facilitate Friedel-Crafts benzylation reactions with various arenes, leading to the formation of diarylmethanes. rsc.org These transformations highlight the role of the alcohol as a handle for constructing carbon-carbon and carbon-heteroatom bonds, making this compound a valuable starting material for synthesizing complex target molecules, including those with potential applications in materials science and pharmaceuticals. The synthesis of various heterocyclic derivatives, for example, can be initiated from benzyl alcohols. nju.edu.cn

The presence of the trifluoromethylthio (–SCF₃) group is a defining feature of this compound, and the use of this compound in synthesis is a direct method for introducing this important fluorinated motif into new molecules. chemicalbook.comchemicalbook.com The incorporation of fluorine-containing groups can significantly alter the physical, chemical, and biological properties of a molecule. bohrium.com The –SCF₃ group, in particular, has garnered substantial interest in pharmaceutical and agrochemical research due to its unique electronic properties and high lipophilicity. chemicalbook.comnih.govresearchgate.net

When this compound is used as a building block, the entire 3-(trifluoromethylthio)benzyl fragment is incorporated into the target structure. This strategy is employed in the synthesis of novel compounds where the specific properties conferred by the –SCF₃ group are desired. For example, its use in the synthesis of potential drug candidates allows for the strategic placement of this group to modulate the compound's interaction with biological targets. mdpi.com Research has focused on developing efficient methods for trifluoromethylthiolation, underscoring the importance of reagents and building blocks that can effectively deliver the –SCF₃ moiety. chemicalbook.comsigmaaldrich.com

Role in Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, the design of new drugs often involves modifying molecular structures to enhance their therapeutic properties. The trifluoromethylthio group is recognized as a valuable functional group in this context, capable of influencing a drug candidate's pharmacokinetic and pharmacodynamic profiles.

The introduction of the trifluoromethylthio group into a molecular scaffold can profoundly affect how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its interaction with its biological target. organic-chemistry.orgnih.govnih.gov The potent electron-withdrawing nature and significant lipophilicity of the –SCF₃ group are key to these modulatory effects. nih.gov

The enhanced lipophilicity imparted by the –SCF₃ group can facilitate the transport of drug molecules to their site of action, potentially leading to increased efficacy. However, medicinal chemists must carefully balance lipophilicity, as excessively high values can lead to poor solubility, increased metabolic breakdown, and potential toxicity. rsc.org The ability of the –SCF₃ group to fine-tune this property makes it a powerful tool in drug design. bohrium.com

| Functional Group | Hansch π Parameter (Lipophilicity Contribution) | General Impact on Bioavailability |

|---|---|---|

| -H | 0.00 | Baseline |

| -CH₃ (Methyl) | ~0.5 | Moderate Increase |

| -CF₃ (Trifluoromethyl) | ~0.88 - 1.07 | Significant Increase |

| -SCF₃ (Trifluoromethylthio) | ~1.44 | Very Significant Increase |

A significant challenge in drug development is creating molecules that are resistant to metabolic breakdown by enzymes in the body, primarily the cytochrome P450 (CYP) family. rsc.org The trifluoromethylthio group can enhance the metabolic stability of a drug candidate. chemicalbook.combohrium.comnih.gov The strong electron-withdrawing nature of the –SCF₃ group can deactivate adjacent aromatic rings or other parts of the molecule towards oxidative metabolism. chemicalbook.comnih.gov

Design of Drug Candidates Bearing the 3-(Trifluoromethylthio)benzyl Moiety

The 3-(trifluoromethylthio)benzyl moiety is an important structural motif in the development of new drug candidates. The benzylic position is a common site for metabolic action by cytochrome P450 enzymes. nju.edu.cn Incorporating a trifluoromethylthio group can block this metabolic pathway, thereby improving the pharmacokinetic profile of a drug. nih.govmdpi.com

The high lipophilicity conferred by the SCF3 group (with a Hansch π value of +1.44) is a key factor in its utility. This property can improve a drug's absorption, distribution, and ability to penetrate biological membranes, such as the blood-brain barrier. enamine.net Consequently, this compound serves as a crucial building block for synthesizing complex molecules designed to interact with specific biological targets. Researchers utilize this precursor to introduce the fluorinated moiety into potential drug candidates, aiming to enhance efficacy and metabolic stability. researchgate.netinnospk.com

An example of a related structural class involves 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drugs. nih.gov

Applications in Agrochemical Research

The trifluoromethylthio group is also a valuable component in the design of modern agrochemicals. researchgate.netenamine.net Its inclusion in the molecular structure of pesticides and herbicides can enhance their potency, stability, and effectiveness against target organisms.

Formulation of Advanced Pesticides and Herbicides

This compound serves as a key intermediate in the synthesis of next-generation pesticides and herbicides. The trifluoromethylthio group can increase the lipophilicity of the active ingredient, improving its uptake by plants or insects. Benzyl alcohol itself has been patented and approved for use in pesticide formulations, where it can enhance the performance of the active ingredient and help combat resistance. google.comprnewswire.com Studies have shown that benzyl alcohol has systemic herbicidal activity and can be used to control undesirable weeds. google.com It also possesses insecticidal properties against various pests, such as the red flour beetle. nih.govresearchgate.net

The development of emulsifiable concentrates for pesticide delivery often includes benzyl alcohol as a solvent. justia.com This suggests that derivatives like this compound are well-suited for incorporation into such formulations, potentially leading to agrochemicals with improved efficacy and application characteristics. Examples of marketed agrochemicals containing a related difluoromethylthio group include the pesticide pyriprole (B1254661) and the herbicides pyrimisulfan (B1243591) and thiazopyr. researchgate.net

Contributions to Advanced Materials Science

The unique properties imparted by fluorine-containing groups are increasingly exploited in materials science for the creation of high-performance materials.

Development of Specialty Polymers and Coatings

While specific research on the direct polymerization of this compound is not widely documented in the available literature, related compounds offer insights into its potential. For example, 3-(Trifluoromethoxy)benzyl alcohol is noted for its suitability in materials science applications, contributing to the development of advanced polymers and coatings due to its stability under diverse conditions. innospk.com The introduction of trifluoromethylthio groups into polymers can be expected to enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity. These characteristics are highly desirable for specialty coatings, advanced composites, and other high-performance materials.

Utilization in Carbohydrate Chemistry

Based on the currently available scientific literature, there is no specific information detailing the utilization of this compound in the field of carbohydrate chemistry. This suggests that its application in this specific area is either not yet explored or not widely published.

Leveraging Trifluoromethylated Benzyl Groups for Selective Glycosylation

The strategic incorporation of trifluoromethyl (-CF₃) moieties onto benzyl protecting groups represents a significant advancement in the stereoselective synthesis of glycosides, particularly in achieving high 1,2-cis-selectivity. Research has demonstrated that the electron-withdrawing nature of the trifluoromethyl group can substantially influence the stereochemical outcome of glycosylation reactions.

In the realm of carbohydrate chemistry, the selective formation of 1,2-cis or 1,2-trans glycosidic linkages is a critical challenge. nih.gov While the formation of 1,2-trans glycosides is often readily achieved through neighboring group participation, the synthesis of 1,2-cis glycosides has proven to be more difficult, necessitating innovative strategies. nih.gov One such strategy involves the modification of benzyl protecting groups on the glycosyl donor.

Studies have shown that substituting the benzyl groups of glucosyl imidate donors with trifluoromethyl groups leads to a notable increase in 1,2-cis-selectivity. nih.govfigshare.com This effect is observed when the reaction is activated with TMS-I in the presence of triphenylphosphine (B44618) oxide. nih.gov The degree of stereoselectivity has been found to be dependent on the number of trifluoromethyl groups attached to the benzyl ring, with a 3,5-bis(trifluoromethyl)benzyl group generally providing higher selectivity than a 4-trifluoromethylbenzyl group. nih.govfigshare.com

This methodology has been shown to be particularly effective in the glycosylation of reactive alcohol acceptors, a significant achievement in the field. nih.gov For instance, the O-glycosylation of the reactive acceptor menthol (B31143) with a donor protected by a 3,5-bis-CF₃Bn group resulted in a high selectivity of 28:1 in favor of the 1,2-cis product. acs.org This simple yet effective design holds considerable promise for the development of multistep oligosaccharide synthesis and potentially for automated synthesis platforms. nih.govacs.org

The observed increase in 1,2-cis selectivity is attributed to the electron-withdrawing properties of the trifluoromethylated benzyl groups. nih.gov This electronic effect likely plays a crucial role in modulating the reactivity of the glycosyl donor and influencing the transition state of the glycosylation reaction. nih.gov Further investigations into alternative electron-withdrawing protecting groups, substitution patterns, and reaction conditions are ongoing to further refine this powerful strategy. nih.govacs.org The ability to controllably synthesize 1,2-cis-glycosidic linkages is paramount for accessing a wide array of biologically important glycoconjugates, including glycoproteins, glycolipids, and microbial polysaccharides. dntb.gov.ua

The following table summarizes the results of glycosylation reactions using different trifluoromethylated benzyl protecting groups on the glucosyl donor with various reactive alcohol acceptors.

| Donor Protecting Group | Acceptor | α/β Ratio | Reference |

| Benzyl | N-carbobenzyloxy-3-aminopropan-1-ol | 13:1 | nih.gov |

| 4-Trifluoromethylbenzyl | N-carbobenzyloxy-3-aminopropan-1-ol | 23:1 | nih.gov |

| Benzyl | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 | nih.gov |

| 4-Trifluoromethylbenzyl | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 | nih.gov |

| 3,5-bis-Trifluoromethylbenzyl | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 | nih.gov |

| 3,5-bis-Trifluoromethylbenzyl | Thioaglycone-containing acceptor | 25:1 | acs.org |

| 4-Trifluoromethylbenzyl | Galactose diacetonide | 24:1 | acs.org |

| 4-Trifluoromethylbenzyl | Menthol | 28:1 | acs.org |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of specific nuclei such as ¹H, ¹³C, and ¹⁹F.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov This technique is highly sensitive to the local electronic environment of the fluorine atoms, resulting in a wide range of chemical shifts that can provide significant structural information. nih.gov For molecules containing the trifluoromethylthio (-SCF₃) group attached to an aromatic ring, the ¹⁹F NMR spectrum typically shows a sharp singlet.

In a compound closely related to the subject, Phenyl(trifluoromethyl)sulfane, the ¹⁹F NMR chemical shift for the -SCF₃ group is observed at approximately -42.77 ppm in a chloroform-d (B32938) (CDCl₃) solvent. rsc.org Similar chemical shifts are seen in other aryl trifluoromethyl sulfanes, such as (4-methylphenyl)(trifluoromethyl)sulfane (-43.22 ppm) and (4-fluorophenyl)(trifluoromethyl)sulfane (-43.37 ppm). rsc.org The chemical shift is sensitive to the electronic properties of the substituents on the aromatic ring. acs.org For 3-(Trifluoromethylthio)benzyl alcohol, the ¹⁹F NMR spectrum is expected to exhibit a singlet for the -CF₃ group in this characteristic region, confirming the presence of the trifluoromethylthio moiety.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. oregonstate.edu While a specific spectrum for this compound is not publicly available, its expected chemical shifts can be inferred from analogous structures and established substituent effects. organicchemistrydata.org

The analysis of related compounds provides insight into the expected ¹³C NMR spectrum:

Aromatic Carbons : In phenyl(trifluoromethyl)sulfane, the carbon atom directly bonded to the -SCF₃ group is significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling. rsc.org The other aromatic carbons appear in the typical region of 120-140 ppm. wisc.edu For this compound, the six aromatic carbons would have distinct chemical shifts influenced by both the -CH₂OH and -SCF₃ substituents.

Benzylic Carbon : The benzylic carbon (-CH₂OH) in substituted benzyl (B1604629) alcohols typically resonates in the range of 60-65 ppm. For instance, the benzylic carbon in the parent benzyl alcohol appears at 65.17 ppm, while in 3-(Trifluoromethyl)benzyl alcohol, it is found around 64.30 ppm. rsc.org

Trifluoromethyl Carbon : The carbon of the -CF₃ group itself exhibits a characteristic signal, typically a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF). In related compounds like benzyl(trifluoromethyl)sulfane, this carbon appears as a quartet with a coupling constant (J) of around 307 Hz. rsc.org

A summary of expected and observed ¹³C NMR chemical shifts for this compound and related compounds is presented below.

| Carbon Atom | Expected/Observed δ (ppm) | Compound | Notes |

| Benzylic (-C H₂OH) | ~64-65 | 3-(Trifluoromethyl)benzyl alcohol | Observed at 64.30 ppm. rsc.org |

| Aromatic (C-SCF₃) | ~133 (quartet) | (4-methylphenyl)(trifluoromethyl)sulfane | Observed as a quartet (J = 308.7 Hz). rsc.org |

| Aromatic (unsubstituted) | ~125-140 | Substituted Benzenes | General range. wisc.edu |

| Trifluoromethyl (-SC F₃) | ~131 (quartet) | Benzyl(trifluoromethyl)sulfane | Observed as a quartet (J = 307.4 Hz). rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry provides efficient separation and sensitive detection of compounds in a mixture. nih.govchromatographyonline.com A specialized technique, silver coordination ion spray mass spectrometry ((Ag⁺)CIS-MS), is particularly useful for the analysis of compounds containing sulfur atoms. In this method, silver ions (Ag⁺) are added to the mobile phase or post-column. These ions form stable coordination complexes with sulfur-containing analytes.

This technique has been successfully applied to the analysis of fluorinated organosulfur polysulfanes. researchgate.net The sulfur atom in the trifluoromethylthio group of this compound can coordinate with a silver ion to form a [M+Ag]⁺ adduct. This process offers high selectivity and sensitivity for detecting such compounds, as the silver adducts are easily identifiable by their characteristic isotopic pattern (¹⁰⁷Ag and ¹⁰⁹Ag) and mass-to-charge ratio in the mass spectrum. researchgate.net This makes UPLC-(Ag⁺)CIS-MS a powerful tool for selectively identifying and quantifying sulfur-containing compounds in complex matrices.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. jeol.com The DART source uses a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize molecules from a sample surface. getenviropass.comlabcompare.com The resulting ions are then analyzed by a mass spectrometer.

DART-MS is well-suited for high-throughput screening and the rapid identification of compounds like this compound. Its applications include forensic analysis of drugs, quality control, and monitoring chemical reactions. nih.gov By simply presenting a sample to the DART ion source, a mass spectrum can be obtained in seconds. jeol.com For this compound, DART-MS would likely produce a protonated molecule [M+H]⁺, allowing for quick confirmation of its molecular weight. By increasing the energy in the DART source, in-source collision-induced dissociation can generate fragment ions, providing structural information without the need for chromatographic separation. nih.gov

High-resolution tandem mass spectrometry (HR-MS/MS) is a critical tool for the unambiguous identification of compounds in complex mixtures. nih.gov High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm error). uni-giessen.de This allows for the confident determination of a compound's elemental formula from its exact mass. For this compound (C₈H₇F₃OS), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 209.02425 Da. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (a precursor ion) and subjecting it to fragmentation to produce a spectrum of product ions. chemrxiv.org This fragmentation pattern serves as a structural fingerprint. researchgate.net For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways could include:

Loss of water : A neutral loss of 18 Da (-H₂O) from the benzyl alcohol moiety to form an ion at m/z 191.01423. uni.lu

Cleavage of the trifluoromethyl group : Loss of the •CF₃ radical (69 Da).

Cleavage of the C-S bond : Fragmentation at the bond connecting the benzyl group and the sulfur atom.

Analyzing these fragmentation pathways allows for detailed structural confirmation, which is especially valuable when differentiating between isomers or identifying components in complex environmental or biological samples. uni-giessen.de

| Ion Adduct/Fragment | Predicted m/z | Technique | Purpose |

| [M+H]⁺ | 209.02425 | HRMS | Elemental Formula Confirmation |

| [M+Na]⁺ | 231.00619 | HRMS | Adduct Identification |

| [M-H]⁻ | 207.00969 | HRMS | Negative Ion Mode Confirmation |

| [M+H-H₂O]⁺ | 191.01423 | HR-MS/MS | Structural Fragmentation Analysis |

Atmospheric Pressure Chemical Ionization (APCI) Coupled with MS/MS

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization mass spectrometry technique particularly well-suited for the analysis of moderately polar and less polar, low molecular weight compounds that are not easily ionized by electrospray ionization (ESI). nih.govjfda-online.comresearchgate.net For a molecule like this compound, APCI offers a robust method for generating intact molecular ions, which is crucial for subsequent structural elucidation by tandem mass spectrometry (MS/MS).

In the APCI source, a heated nebulizer vaporizes the sample, and a corona discharge ionizes the surrounding solvent vapor. nih.gov These solvent ions then react with the analyte molecules in the gas phase, typically through proton transfer, to generate the protonated molecule, [M+H]⁺. nih.govresearchgate.net This process is gentle enough to keep the parent molecule largely intact, which is a significant advantage over harder ionization techniques like electron ionization (EI). jfda-online.com

Once the [M+H]⁺ ion of this compound is generated and isolated in the mass spectrometer, MS/MS can be performed to induce fragmentation. This controlled fragmentation provides detailed structural information. For this specific compound, characteristic fragmentation pathways would be expected:

Neutral Loss of Water: Alcohols readily lose a molecule of water (H₂O, 18 Da) under energetic conditions, a common fragmentation pattern observed in APCI-MS. nih.govresearchgate.net This would result in a fragment ion corresponding to [M+H-H₂O]⁺.

Formation of a Substituted Tropylium (B1234903) Ion: A primary fragmentation pathway for benzyl alcohols involves the loss of the hydroxyl group and subsequent rearrangement to form a stable tropylium ion. For this compound, this would result in a prominent fragment ion at m/z 191, corresponding to the trifluoromethylthio-substituted tropylium cation.

These predictable fragmentation patterns allow for confident identification of the compound in complex matrices.

Table 1: Predicted APCI-MS/MS Fragmentation Data for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule | 209.02 | [M+H]⁺ |

| Dehydrated Ion | 191.01 | [M+H-H₂O]⁺ |

| Substituted Tropylium Ion | 191.01 | Cleavage of C-OH bond and rearrangement |

Advanced Chromatography for Separation and Analysis

Chromatographic techniques are indispensable for separating this compound from reactants, solvents, and byproducts, enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like benzyl alcohol and its derivatives. helixchrom.comyoutube.com It is widely used for purity testing and quantitative analysis in various research and quality control settings. helixchrom.comnih.gov

A reversed-phase HPLC method is typically employed for such analytes. In this setup, the compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilica) column, using a polar mobile phase. helixchrom.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV spectrum, typically around 215-260 nm. researchgate.net By comparing the retention time and peak area of the sample to a known reference standard, both the identity and concentration of the compound can be determined with high precision. nih.gov

Table 2: Representative HPLC Method Parameters for Analysis

| Parameter | Value/Description |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Internal Standard | p-Aminobenzoic acid or similar aromatic compound nih.gov |

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is exceptionally useful for monitoring the progress of chemical reactions and for analyzing the purity of the final product. biomedres.usresearchgate.net In the synthesis of this compound, GC can be used to track the consumption of reactants and the formation of the desired product over time. researchgate.net

The analysis is typically performed using a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5 or HP-5 column, which separates compounds based on their boiling points and interactions with the phase. researchgate.net A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. globalresearchonline.net To ensure accurate quantification, an internal standard—a non-reactive compound added in a known concentration to all samples—is often employed. researchgate.netresearchgate.net

For reaction monitoring, small aliquots are withdrawn from the reaction mixture at regular intervals, quenched, and injected into the GC. researchgate.net The resulting chromatograms show peaks corresponding to each component, with the peak area being proportional to its concentration. An increase in the product peak area and a corresponding decrease in the reactant peak area signify the progression of the reaction. researchgate.net This allows for the determination of reaction kinetics and the optimal reaction time.

Table 3: Typical GC Method Parameters for Reaction Monitoring

| Parameter | Value/Description |

| Column | HP-5 (fused silica (B1680970) capillary), 30 m x 0.32 mm, 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Start at 100°C, ramp at 10°C/min to 250°C, hold for 5 min researchgate.net |

| Internal Standard | n-Dodecane or similar high-boiling alkane researchgate.net |

Theoretical and Computational Chemistry of 3 Trifluoromethylthio Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energy.

Electron-Withdrawing Effects of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a unique and powerful substituent in organic chemistry, known for its potent electronic effects. researchgate.net It is recognized as a strong electron-withdrawing group, which significantly influences the electron density distribution within a molecule. researchgate.net This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, subsequently, the C-S bond.

Compared to the more common trifluoromethyl (-CF3) group, the -SCF3 group often exhibits a stronger electron-withdrawing nature. nih.gov Furthermore, the trifluoromethylthio group is one of the most lipophilic functional groups known. researchgate.net This high lipophilicity, combined with its electronic character, can enhance a molecule's ability to cross cell membranes and can improve metabolic stability by making the molecule less susceptible to oxidation. researchgate.net

In 3-(Trifluoromethylthio)benzyl alcohol, the -SCF3 group at the meta-position of the benzene (B151609) ring significantly decreases the electron density of the aromatic system. This deactivation of the ring influences the reactivity of the benzylic alcohol. For instance, it can affect the acidity of the hydroxyl proton and the stability of any potential carbocation intermediate formed at the benzylic position during a reaction. The strong electron-withdrawing properties of the -SCF3 group are expected to increase the reactivity of the benzylic alcohol towards nucleophilic attack and influence the regioselectivity of further electrophilic aromatic substitutions.

Molecular Modeling and Docking Studies of Derivatives